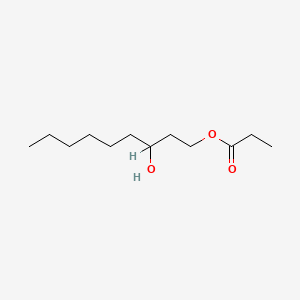

3-Hydroxynonyl propionate

Description

Significance of Fatty Acid Esters in Biochemical and Chemical Sciences

Fatty acid esters are fundamental molecules in chemistry and biology, formed from the reaction of a fatty acid and an alcohol. patsnap.comwikipedia.org In biological systems, they are integral to life, serving as the primary components of lipids. wikipedia.org Triglycerides, which are esters of glycerol (B35011) and three fatty acids, constitute the bulk of animal fats and vegetable oils, representing a major form of energy storage. wikipedia.org Beyond energy reserves, fatty acid esters are crucial structural components of cell membranes and can act as signaling molecules. frontiersin.org

A recently discovered class of endogenous lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), highlights the expanding significance of these molecules. frontiersin.orgwiley.commdpi.commdpi.com First identified in 2014, FAHFAs are a unique class of mammalian lipids characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid. frontiersin.orgmdpi.com Research has indicated that these compounds possess anti-inflammatory and anti-diabetic properties, mediating effects by stimulating insulin (B600854) secretion and enhancing glucose uptake. frontiersin.orgmdpi.commdpi.com The discovery of FAHFAs and their biological activities underscores the continued potential for identifying novel functions within the broader class of fatty acid esters. wiley.commdpi.com

Contextualization of Hydroxylated Long-Chain Compounds in Scientific Inquiry

The introduction of a hydroxyl (-OH) group into a long aliphatic hydrocarbon chain dramatically alters a molecule's physicochemical properties and biological relevance. oup.com This functional group increases polarity and the capacity for hydrogen bonding, which can influence molecular interactions and self-assembly. acs.org In nature, long-chain hydroxy fatty acids (HFAs) are found in bacteria, yeasts, and fungi and serve as valuable precursors for the production of biodegradable polymers, cosmetics, and pharmaceuticals. oup.comnih.govresearchgate.net For instance, ω-hydroxy fatty acids are key monomers for natural polyesters like cutin, which forms the protective outer layer of plants. acs.org

The position of the hydroxyl group along the carbon chain is critical to the compound's function. nih.gov Scientific inquiry into these compounds often focuses on microbial or enzymatic synthesis to achieve selective hydroxylation at specific carbon atoms, a process that is challenging through conventional chemical methods due to the general inertness of the fatty acyl chain. oup.comnih.govresearchgate.net The study of how these hydroxylated chains assemble and interact provides insight into the formation of complex biological structures and materials. acs.org

Research Trajectories of Propionic Acid Derivatives

Propionic acid and its derivatives are a significant focus of research in both medicinal and materials science. patsnap.com The most well-known are the aryl propionic acid derivatives, a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes common medications like ibuprofen (B1674241) and naproxen. orientjchem.orgresearchgate.netijpsr.comresearchgate.net Research in this area often involves modifying the basic aryl propionic acid structure to enhance therapeutic activity and reduce side effects. orientjchem.orgijpsr.com

Beyond the pharmaceutical realm, research into other propionate (B1217596) derivatives is expanding. Propionate esters, for example, are known for their pleasant, fruity odors and are used as fragrance and flavoring agents. patsnap.com In materials science, there is growing interest in using propionic acid derivatives to create biodegradable plastics and other sustainable materials. patsnap.com Furthermore, novel propionate esters are being developed for specialized applications, such as the targeted delivery of therapeutic agents to the colon. patsnap.com These diverse research trajectories highlight the versatility of the propionate functional group in creating a wide array of valuable compounds. patsnap.comijpsr.com

Overview of Current Research Gaps Pertaining to 3-Hydroxynonyl Propionate

Despite the extensive research into both hydroxyesters and propionate derivatives, the specific compound 3-Hydroxynonyl propionate remains scientifically uncharacterized. It is an aliphatic hydroxyester, combining the structural features of the compound classes discussed previously. However, a thorough review of academic and scientific literature reveals a significant lack of dedicated studies on this molecule.

Basic physicochemical properties can be found in chemical supplier databases, but primary research findings are absent.

| Property | Value |

| CAS Number | 63408-88-8 |

| Molecular Formula | C₁₂H₂₄O₃ |

| Molecular Weight | 216.32 g/mol |

| Boiling Point | 268.3°C at 760 mmHg |

| Density | 0.948 g/cm³ |

| Flash Point | 96.4°C |

| Table 1: Known Physicochemical Properties of 3-Hydroxynonyl propionate. |

There are no published studies detailing the synthesis of 3-Hydroxynonyl propionate, its potential natural occurrence, or any investigation into its biological or chemical activity. This stands in stark contrast to related compounds, such as other aliphatic hydroxyesters used as insect repellents or β-hydroxyesters, which are key chiral building blocks in organic synthesis. tandfonline.com Similarly, numerous propionate esters have been synthesized and evaluated for applications ranging from liquid crystals to drug delivery. beilstein-journals.orgd-nb.info

The absence of research on 3-Hydroxynonyl propionate represents a clear and significant gap in the scientific literature. Its structure suggests potential for biological activity, perhaps as an analog to the FAHFA family, or for applications in materials science, similar to other long-chain aliphatic esters. wiley.comacs.org Future research is needed to synthesize and characterize this compound, evaluate its properties, and explore its potential applications, thereby filling the current void in scientific knowledge.

Structure

3D Structure

Propriétés

Numéro CAS |

63408-88-8 |

|---|---|

Formule moléculaire |

C12H24O3 |

Poids moléculaire |

216.32 g/mol |

Nom IUPAC |

3-hydroxynonyl propanoate |

InChI |

InChI=1S/C12H24O3/c1-3-5-6-7-8-11(13)9-10-15-12(14)4-2/h11,13H,3-10H2,1-2H3 |

Clé InChI |

KTXBXWFBDQAWLR-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(CCOC(=O)CC)O |

Origine du produit |

United States |

Chemical Transformations and Derivatization Studies of 3 Hydroxynonyl Propionate

Hydroxyl Group Reactivity: Etherification, Oxidation, and Esterification

The secondary hydroxyl group on the third carbon of the nonyl chain is a primary site for chemical modification, enabling the introduction of various functional groups through etherification, oxidation, and esterification reactions.

Etherification: The Williamson ether synthesis is a classic and effective method for converting the hydroxyl group of 3-hydroxynonyl propionate (B1217596) into an ether linkage. wikipedia.orgtcichemicals.com This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov The choice of the alkyl halide allows for the introduction of a wide variety of alkyl or aryl groups. For secondary alcohols like 3-hydroxynonyl propionate, the reaction proceeds with primary alkyl halides with good yields. wikipedia.orgacs.org

| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl Iodide | NaH | THF | 25 | 4 | 3-Methoxynonyl propionate | 85 |

| Ethyl Bromide | NaH | THF | 25 | 6 | 3-Ethoxynonyl propionate | 82 |

| Benzyl Bromide | NaH | THF | 40 | 8 | 3-(Benzyloxy)nonyl propionate | 78 |

Oxidation: The secondary hydroxyl group of 3-hydroxynonyl propionate can be readily oxidized to a ketone, yielding 3-oxononyl propionate. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) youtube.comkit.eduresearchgate.netacs.orgresearchgate.net and Dess-Martin periodinane (DMP) kit.eduresearchgate.net are often preferred as they can be performed under anhydrous conditions, minimizing side reactions. youtube.comkit.edu These reagents efficiently convert secondary alcohols to ketones with high yields. chemguide.co.uk

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| PCC | Dichloromethane | 25 | 2 | 3-Oxononyl propionate | 92 |

| DMP | Dichloromethane | 25 | 1.5 | 3-Oxononyl propionate | 95 |

| Jones Reagent | Acetone | 0-25 | 1 | 3-Oxononyl propionate | 88 |

Esterification: Further functionalization of the hydroxyl group can be achieved through esterification, forming a diester. This can be accomplished via the Fischer esterification method, which involves reacting 3-hydroxynonyl propionate with a carboxylic acid in the presence of a strong acid catalyst. organic-chemistry.orgyoutube.comresearchgate.netcommonorganicchemistry.com To drive the equilibrium towards the product, the carboxylic acid or a dehydrating agent is often used in excess. organic-chemistry.org Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine. chemguide.co.ukacs.orgyoutube.com

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Dichloromethane | 25 | 3 | 3-(Acetyloxy)nonyl propionate | 94 |

| Benzoyl Chloride | Pyridine | Dichloromethane | 25 | 4 | 3-(Benzoyloxy)nonyl propionate | 90 |

| Propionyl Chloride | Pyridine | Dichloromethane | 25 | 3 | Nonane-1,3-diyl dipropionate | 92 |

Ester Linkage Reactivity: Hydrolysis and Transesterification

The propionate ester linkage in 3-hydroxynonyl propionate is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification reactions.

Hydrolysis: The ester can be cleaved back to the parent 3-hydroxynonanoic acid and propanol (B110389) through hydrolysis. This reaction can be catalyzed by either acid or base. epa.gov Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. epa.gov In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid, which can then be protonated in a separate acidic workup step to give the free carboxylic acid. youtube.com

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| HCl (aq) | Water/THF | 80 | 12 | 3-Hydroxynonanoic acid |

| NaOH (aq) | Water/Ethanol | 70 | 4 | Sodium 3-hydroxynonanoate |

Transesterification: This process involves the exchange of the propoxy group of the ester with another alkoxy group from a different alcohol. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com By using a large excess of the new alcohol, the equilibrium can be shifted towards the formation of the new ester. wikipedia.orgmasterorganicchemistry.com This reaction is particularly useful for synthesizing a variety of esters from a common precursor. For instance, reacting 3-hydroxynonyl propionate with methanol (B129727) in the presence of an acid catalyst will yield 3-hydroxynonyl methanolate. thescipub.com

| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| Methanol | H2SO4 | 65 | 24 | 3-Hydroxynonyl methanolate |

| Ethanol | NaOEt | 78 | 18 | 3-Hydroxynonyl ethanolate |

| Isopropanol | Ti(OiPr)4 | 82 | 36 | 3-Hydroxynonyl isopropanolate |

Alkyl Chain Modifications and Functionalization

The nine-carbon alkyl chain of 3-hydroxynonyl propionate, while generally less reactive than the hydroxyl and ester groups, can undergo functionalization through modern synthetic methods, particularly C-H activation and radical-mediated reactions. nih.govnih.gov These advanced techniques allow for the selective introduction of functional groups at specific positions along the chain, significantly expanding the range of accessible derivatives. youtube.com

For instance, transition-metal-catalyzed C-H functionalization can be employed to introduce aryl or other functional groups at specific sites, often directed by a nearby functional group. youtube.com Radical reactions, initiated by radical initiators, can lead to halogenation or other modifications at various positions on the alkyl chain, with the selectivity often depending on the stability of the resulting radical intermediate. nih.gov

| Reaction Type | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| C-H Arylation | Pd(OAc)2, PPh3, Aryl-Br | Various | Aryl-substituted 3-hydroxynonyl propionate |

| Radical Bromination | NBS, AIBN | Various | Bromo-substituted 3-hydroxynonyl propionate |

| Nitrene Insertion | PhI=NTs, Rh2(OAc)4 | Various | Amino-substituted 3-hydroxynonyl propionate |

Formation of Conjugates and Advanced Derivatives

The presence of both a hydroxyl and an ester group makes 3-hydroxynonyl propionate an excellent scaffold for the synthesis of more complex molecules, including conjugates with bioactive molecules or polymers. nih.gov The hydroxyl group provides a convenient handle for attaching molecules via an ether or ester linkage, while the ester group can be hydrolyzed to a carboxylic acid, offering another point of attachment. researchgate.net

This strategy is widely employed in the development of drug delivery systems, where a therapeutic agent is covalently linked to a carrier molecule to improve its solubility, stability, and pharmacokinetic profile. researchgate.net For example, the hydroxyl group of 3-hydroxynonyl propionate could be conjugated to a polymer like polyethylene (B3416737) glycol (PEG), while the ester could be hydrolyzed and then coupled to a drug molecule containing a hydroxyl or amino group.

| Conjugate Type | Attached Molecule | Linkage Type | Potential Application |

|---|---|---|---|

| Polymer Conjugate | Polyethylene glycol (PEG) | Ether | Improved drug delivery |

| Drug Conjugate | Ibuprofen (B1674241) | Ester | Targeted drug delivery |

| Bioconjugate | Amino acid (e.g., Glycine) | Amide (after hydrolysis) | Prodrug design |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Hydroxynonyl Propionate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of 3-hydroxynonyl propionate (B1217596). By interacting with electromagnetic radiation, molecules yield unique spectra that act as fingerprints, revealing details about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei. msu.edu

In the ¹H NMR spectrum of a compound like 3-hydroxynonyl propionate, distinct signals, or resonances, appear at specific chemical shifts (measured in parts per million, ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.infosavemyexams.com The integration of these signals corresponds to the number of protons in a particular environment. savemyexams.com Furthermore, the splitting of these signals into multiplets (e.g., triplets, quartets) provides information about the number of neighboring protons, a phenomenon known as spin-spin coupling. savemyexams.com For 3-hydroxynonyl propionate, one would expect to see signals corresponding to the methyl and methylene (B1212753) protons of the propionate group, the protons on the nine-carbon chain, and the proton attached to the hydroxyl-bearing carbon. libretexts.org

¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. msu.edu While the natural abundance of the ¹³C isotope is low (1.1%), modern NMR techniques allow for its effective detection. msu.edu The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often leading to a spectrum with one peak per unique carbon atom. mdpi.com For 3-hydroxynonyl propionate, characteristic signals would be expected for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the various methylene and methyl carbons in the nonyl and propionyl chains. udel.eduhmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Propyl Propionate (a related ester) This table provides an example of typical NMR data for a similar ester structure.

| Spectrum Type | Atom Number | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹³C NMR | 1 | 175.24 | s |

| ¹³C NMR | 3 | 27.61 | s |

| ¹³C NMR | 4 | 22.04 | s |

| ¹³C NMR | 5 | 10.32 | s |

| ¹³C NMR | 6 | 9.16 | s |

Data sourced from predicted spectra for propyl propionate. hmdb.cahmdb.ca The actual chemical shifts for 3-hydroxynonyl propionate would vary due to the longer carbon chain and the presence of the hydroxyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. scienceready.com.au In MS, a molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge (m/z) ratio. scienceready.com.au

For 3-hydroxynonyl propionate, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. However, molecular ions of alcohols and esters can be unstable and may not always be readily observed. chim.lu The fragmentation of the molecular ion provides valuable structural clues. tutorchase.com Characteristic fragmentation patterns for esters often involve cleavage at the C-O bond or the C-C bond adjacent to the carbonyl group. scienceready.com.au The presence of a hydroxyl group in the nonyl chain would also lead to specific fragmentation pathways, such as the loss of a water molecule, which would be indicated by a peak at m/z 18. tutorchase.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures and can be used to quantify specific compounds like 3-hydroxynonyl propionate in biological or environmental samples. nih.gov The use of tandem mass spectrometry (MS/MS) can further enhance specificity and sensitivity by selecting a specific fragment ion for detection. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. usc.edu It is based on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, it is absorbed. usc.edu An IR spectrum plots the absorbance of radiation against its wavenumber (in cm⁻¹).

For 3-hydroxynonyl propionate, the IR spectrum would exhibit characteristic absorption bands for its key functional groups:

O-H Stretch: A broad and intense absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group. libretexts.orgfiveable.me The broadness of this peak is due to hydrogen bonding. libretexts.org

C=O Stretch: A strong, sharp peak in the range of 1735-1750 cm⁻¹ is indicative of the carbonyl (C=O) group in the ester functionality. fiveable.mespectroscopyonline.com

C-O Stretch: Esters also show strong C-O stretching vibrations in the region of 1000-1300 cm⁻¹. spectroscopyonline.comuobabylon.edu.iq

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ are due to the stretching of C-H bonds in the alkyl chains. libretexts.orglibretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in 3-Hydroxynonyl Propionate

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 | Broad, Strong |

| Ester (C=O) | C=O Stretch | 1735-1750 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1000-1300 | Strong |

| Alkane (C-H) | C-H Stretch | 2850-3000 | Strong |

This table summarizes the expected IR absorption bands based on general principles of IR spectroscopy. libretexts.orgfiveable.mespectroscopyonline.com

Circular Dichroism (CD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.com It measures the differential absorption of left- and right-circularly polarized light. mtoz-biolabs.com Since 3-hydroxynonyl propionate possesses a chiral center at the carbon bearing the hydroxyl group, it is optically active and will exhibit a CD spectrum.

The CD spectrum can be used to determine the absolute configuration (R or S) of the chiral center. mtoz-biolabs.com This is often achieved by comparing the experimental CD spectrum to that of known standards or by using empirical rules. columbia.edu The exciton (B1674681) chirality method is a powerful approach within CD spectroscopy that can be used to assign the absolute configuration of molecules containing multiple chromophores. researchgate.netwiley.com This method relates the sign of the CD signal to the spatial arrangement of the chromophores. researchgate.net While 3-hydroxynonyl propionate itself may have weak chromophores, derivatization with a chromophoric group can enhance the CD signal and facilitate stereochemical analysis. columbia.edu

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation of 3-hydroxynonyl propionate from complex mixtures and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. scielo.br The development of a robust HPLC method is crucial for the reliable analysis of 3-hydroxynonyl propionate.

Method development involves the careful selection of several parameters:

Stationary Phase: For a moderately polar compound like 3-hydroxynonyl propionate, a reversed-phase column, such as a C18 column, is often suitable. aocs.orghplc.eu

Mobile Phase: A mixture of a polar solvent (e.g., water or buffer) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used in reversed-phase HPLC. The composition of the mobile phase can be optimized to achieve the desired separation. aocs.org

Detection: Since 3-hydroxynonyl propionate lacks a strong UV chromophore, direct UV detection may have limited sensitivity. Derivatization with a UV-absorbing or fluorescent tag can significantly enhance detection limits. tandfonline.comresearchgate.net Alternatively, a universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (as in LC-MS) can be used. aocs.org

Method validation is a critical step to ensure that the analytical method is accurate, precise, reproducible, and robust. isfcppharmaspire.comjetir.org Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). uea.ac.uk

Gas Chromatography (GC) for Volatile Characterization

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-hydroxynonyl propionate. researchgate.net In GC, the sample is vaporized and injected into a chromatographic column. The separation of components is based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the GC column, particularly the stationary phase, is crucial for achieving good separation of 3-hydroxynonyl propionate from other volatile components. uib.no

For the characterization of volatile profiles, headspace solid-phase microextraction (HS-SPME) is often coupled with GC. mdpi.comencyclopedia.pub This sample preparation technique allows for the extraction and concentration of volatile compounds from the sample matrix onto a coated fiber, which is then introduced into the GC injector. This approach is particularly useful for analyzing the aroma and flavor profile of samples containing 3-hydroxynonyl propionate. mdpi.com

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 50°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

For a comprehensive and unambiguous analysis of 3-hydroxynonyl propionate, coupling chromatographic separation with mass spectrometry is the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. nih.gov After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing it to spectral libraries. uib.no Quantitative analysis is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly suited for the analysis of less volatile or thermally labile compounds. rsc.org In this technique, 3-hydroxynonyl propionate would be separated by liquid chromatography before being introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the detection of one or more product ions. This multiple reaction monitoring (MRM) approach offers exceptional selectivity and sensitivity, making it ideal for quantifying trace levels of 3-hydroxynonyl propionate in complex matrices like biological fluids. nih.govacs.org The development of a reliable LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters. nih.gov

| Technique | Primary Application for 3-Hydroxynonyl Propionate | Key Advantages |

|---|---|---|

| GC-MS | Analysis of volatile characteristics and identification in complex mixtures. | Excellent separation for volatile compounds, definitive identification through mass spectra. nih.govresearchgate.net |

| LC-MS/MS | Highly sensitive and selective quantification in complex matrices. | Superior sensitivity and specificity (MRM), suitable for less volatile compounds. researchgate.netnih.gov |

Stereochemical Investigations of 3 Hydroxynonyl Propionate

Analysis of Conformational Isomerism and Dynamics

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. ucalgary.ca As an acyclic molecule with several single bonds, 3-hydroxynonyl propionate (B1217596) can adopt numerous conformations, with varying energies. libretexts.org The study of these conformations is crucial for understanding the molecule's physical properties and interactions. lumenlearning.com

The most stable conformations are typically those that minimize steric strain and torsional strain. libretexts.org For the aliphatic chain of 3-hydroxynonyl propionate, rotations around the C-C bonds will favor staggered conformations over eclipsed ones. Among the staggered conformations, the anti arrangement (where the largest substituents are 180° apart) is generally lower in energy than the gauche arrangement (where they are 60° apart). lumenlearning.com

Interactive Table 2: Key Rotational Bonds and Conformations in 3-Hydroxynonyl propionate

| Bond Under Rotation | Key Conformations | Description |

|---|---|---|

| C3-C4 Bond | Anti vs. Gauche | Rotation around this bond will position the large propoxyethyl group and the hexyl chain relative to each other. The anti conformation, where these two large groups are on opposite sides, would be the most stable, minimizing steric hindrance. |

| C2-C3 Bond | Staggered vs. Eclipsed | The relative orientation of the hydroxyl group and the rest of the carbon chain is determined by rotation here. Staggered conformations that minimize interactions between the bulky groups will be favored. |

| Ester Group Bonds | cis vs. trans | The ester functional group itself has a preferred planar conformation. For simple esters, the conformation where the carbonyl oxygen and the ester alkyl group are cis to the C-O single bond is generally more stable. mdpi.com |

Impact of Chirality on Molecular Interactions and Recognition

Chirality is a fundamental property in molecular recognition, as biological systems like enzymes and receptors are themselves chiral. chiralpedia.comarxiv.org Consequently, the (R) and (S) enantiomers of 3-hydroxynonyl propionate are expected to exhibit different behaviors when interacting with other chiral molecules.

Enzymatic Interactions: Enzymes often show high stereospecificity. An enzyme designed to bind or modify one enantiomer of a substrate will typically have a much lower affinity for the other. chiralpedia.com For instance, if 3-hydroxynonyl propionate were a substrate for a lipase (B570770) or an esterase, it is highly probable that one enantiomer would be processed at a significantly different rate than the other. This principle is the basis for the kinetic resolution of racemic mixtures.

Receptor Binding: If 3-hydroxynonyl propionate were to act as a signaling molecule or ligand, its two enantiomers would likely have different binding affinities and potencies at a chiral receptor site. The precise three-dimensional fit between a ligand and its receptor is critical for biological activity, and only one enantiomer may have the correct orientation to engage in the necessary intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). nih.gov

Chiral Chromatography: The differential interaction with a chiral environment is the principle behind chiral chromatography. When a racemic mixture of 3-hydroxynonyl propionate is passed through a column containing a chiral stationary phase, the two enantiomers will form transient diastereomeric complexes with differing stabilities. This results in different retention times, allowing for their separation.

The study of molecular recognition between enantiomers and chiral partners is essential for applications in biochemistry and pharmacology. mdpi.com

Stereoselective Synthesis Strategies and Their Efficiency

The synthesis of a single enantiomer of 3-hydroxynonyl propionate, rather than a racemic mixture, requires a stereoselective synthesis strategy. anu.edu.au Such strategies create one stereoisomer in preference to the other.

Several general approaches could be employed:

Chiral Pool Synthesis: This method utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenter. For example, one could start with a commercially available chiral 3-hydroxy acid or a related building block.

Asymmetric Catalysis: A prochiral starting material can be converted into a chiral product using a small amount of a chiral catalyst. For 3-hydroxynonyl propionate, a key step would be the asymmetric reduction of a corresponding ketone, 3-oxononyl propionate, using a chiral reducing agent or catalyst.

Substrate-Controlled Synthesis (Auxiliary-Based): A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. A well-established method for synthesizing chiral β-hydroxy acids and their derivatives is the Evans aldol (B89426) reaction. nih.gov

Interactive Table 3: Potential Stereoselective Synthesis Route for (S)-3-Hydroxynonyl propionate

| Step | Reaction Type | Description | Reagents Example | Efficiency Consideration |

|---|---|---|---|---|

| 1 | Aldol Reaction | An Evans aldol reaction between an N-acyloxazolidinone derived from propionate and heptanal (B48729) would create the desired carbon skeleton and set the stereochemistry at the hydroxyl-bearing carbon. nih.gov | (S)-4-benzyl-2-oxazolidinone, n-BuLi, propionyl chloride; then TiCl4, heptanal. | This method is known for its high diastereoselectivity, often exceeding 95% ds (diastereomeric excess). anu.edu.au |

| 2 | Auxiliary Cleavage | The chiral auxiliary is removed to yield the chiral β-hydroxy acid. | Lithium hydroperoxide (LiOH/H2O2). nih.gov | Typically proceeds in high yield without affecting the stereocenter. |

| 3 | Esterification | The resulting (S)-3-hydroxynonanoic acid is then esterified with propanol (B110389) to form the final product, (S)-3-hydroxynonyl propionate. | Propanol, with an acid catalyst (e.g., H2SO4) or coupling agent (e.g., DCC). | Standard esterification reactions are generally high-yielding. |

Natural Occurrence and Isolation Research of Hydroxynonyl and Propionate Derivatives

Exploration in Plant-Derived Extracts

While the direct isolation of 3-hydroxynonyl propionate (B1217596) from plants is not prominently documented, research has identified structurally related hydroxynonyl and propionate derivatives in plant-associated fungi and as general constituents of plant essential oils.

Esters are frequently identified as the compounds responsible for the characteristic fragrances of fruits and flowers. libretexts.org Propionate esters, in particular, are known to contribute to the aromas of various plants and their products. cornell.eduwikipedia.org For instance, 2-phenethyl propionate is a naturally occurring ester found in plants like guava (Psidium guajava) and peanuts (Arachis hypogea). cornell.edu Isopentyl propanoate is another example of a propionate ester found in fruits and flowers, contributing to their fruity aroma. solubilityofthings.com

More complex molecules incorporating a hydroxynonyl structure have been isolated from endophytic fungi residing in plants. A notable example comes from the endophytic fungus Lasiodiplodia theobromae, isolated from the mangrove plant Xylocarpus granatum. researchgate.netnih.gov This fungus was found to produce β-resorcylic acid derivatives that include a hydroxynonyl moiety. Specifically, researchers identified ethyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate and isobutyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate from its cultures. researchgate.netnih.gov

The general composition of plant essential oils includes a wide variety of chemical classes, including esters. mdpi.comnih.gov The specific composition of these oils can be influenced by numerous factors, including the plant species, geographical location, climate, and the part of the plant used for extraction. researchgate.net

Table 1: Examples of Propionate and Hydroxynonyl Derivatives in Plant-Related Sources

| Compound Name | Source Organism/Plant | Finding |

| 2-Phenethyl propionate | Psidium guajava (guava), Arachis hypogea (peanut) | Identified as a natural volatile compound. cornell.edu |

| Isopentyl propanoate | Fruits and flowers | Contributes to the characteristic fruity aroma. solubilityofthings.com |

| Ethyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate | Lasiodiplodia theobromae (endophytic fungus from Xylocarpus granatum) | Isolated as a new β-resorcylic acid derivative. researchgate.netnih.gov |

| Isobutyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate | Lasiodiplodia theobromae (endophytic fungus from Xylocarpus granatum) | Isolated as a new β-resorcylic acid derivative. researchgate.netnih.gov |

Identification in Microbial Fermentation Products

Propionate and its derivatives are well-known products of microbial fermentation. wikipedia.org Various bacteria, particularly those from the genus Propionibacterium, produce propionic acid as a major end-product of their anaerobic metabolism. wikipedia.org This metabolic activity is fundamental in different environments, from the rumen of cattle to the human skin and the production of certain types of cheese. wikipedia.org

The production of propionate is not limited to Propionibacterium. Other bacteria such as Coprothermobacter platensis, Prevotella brevis, and Prevotella ruminicola are also known to generate propionate during the fermentation of substrates like gelatin and glucose. wikipedia.org

Research has also identified hydroxynonyl derivatives from microbial sources. As mentioned previously, the endophytic fungus Lasiodiplodia theobromae, isolated from a mangrove plant, produces ethyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate and isobutyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate. researchgate.netnih.gov Another marine-derived endophytic fungus, Lasiodiplodia sp. 318#, was also found to produce ethyl-2,4-dihydroxy-6-(8′-hydroxynonyl)-benzoate. frontiersin.org

Table 2: Microbial Sources of Propionate and Hydroxynonyl Derivatives

| Compound/Derivative | Microbial Source | Key Research Finding |

| Propionic Acid | Propionibacterium species | Common end-product of anaerobic metabolism. wikipedia.org |

| Propionate | Coprothermobacter platensis, Prevotella brevis, Prevotella ruminicola | Produced during fermentation of various substrates. wikipedia.org |

| Ethyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate | Lasiodiplodia theobromae (endophytic fungus) | Isolated from the culture of the fungus. researchgate.netnih.gov |

| Isobutyl (S)-2,4-dihydroxy-6-(8-hydroxynonyl)benzoate | Lasiodiplodia theobromae (endophytic fungus) | Isolated from the culture of the fungus. researchgate.netnih.gov |

| Ethyl-2,4-dihydroxy-6-(8′-hydroxynonyl)-benzoate | Lasiodiplodia sp. 318# (marine endophytic fungus) | Isolated and structurally elucidated. frontiersin.org |

Characterization from Marine Organisms

The marine environment is a rich source of unique natural products, including a diverse array of polypropionates, which are polyketides constructed from propionate units. mdpi.comresearchgate.net These compounds are predominantly found in marine organisms such as mollusks, fungi, and sponges. mdpi.com

While simple hydroxynonyl propionate esters have not been specifically reported, complex derivatives containing propionate chains are known. For example, jaspamide derivatives, which are cyclodepsipeptides with a propionate chain in their macrocyclic ring, have been isolated from the marine sponge Jaspis splendans. mdpi.com Marine sponges of the genera Haliclona, Petrosia, and Discodemia are particularly noted for producing a high diversity of bioactive compounds, including polyketides. researchgate.net

Research into marine fungi has also yielded compounds with structural similarities. A fungus, Lasiodiplodia sp. 318#, isolated from a marine environment, was shown to produce ethyl-2,4-dihydroxy-6-(8′-hydroxynonyl)-benzoate. frontiersin.org Additionally, hyaluronic acid, a polysaccharide, has been isolated from various marine organisms, highlighting the potential for discovering a wide range of compounds from marine sources. nih.gov

Table 3: Examples of Propionate-Derived and Hydroxynonyl-Related Compounds from Marine Sources

| Compound Class/Name | Marine Source | Key Finding |

| Polypropionates | Marine mollusks, fungi, sponges | A large subgroup of polyketides derived from propionate units. mdpi.comresearchgate.net |

| Jaspamide Derivatives | Jaspis splendans (sponge) | Contain a propionate chain within a cyclodepsipeptide structure. mdpi.com |

| Ethyl-2,4-dihydroxy-6-(8′-hydroxynonyl)-benzoate | Lasiodiplodia sp. 318# (marine fungus) | A hydroxynonyl derivative isolated from a marine-derived fungus. frontiersin.org |

Methodologies for Extraction and Purification from Complex Natural Matrices

The isolation of specific chemical compounds like hydroxynonyl and propionate derivatives from complex natural sources requires a multi-step process involving extraction and purification. The choice of method depends on the polarity and stability of the target compound and the nature of the source material.

Extraction: The initial step is typically a solvent extraction. For plant materials, methods like hydrodistillation, steam distillation, and solvent extraction are common, especially for obtaining essential oils which contain volatile esters. researchgate.net For microbial cultures or other biological tissues, a mixture of polar and nonpolar solvents is often used to efficiently extract a broad range of lipids and other metabolites. researchgate.net For instance, a common procedure for isolating compounds from fungal cultures involves extracting the culture broth and mycelium with a solvent like ethyl acetate (B1210297).

Purification: Following extraction, the crude extract contains a complex mixture of compounds. Purification is achieved through various chromatographic techniques. The choice of technique is guided by the polarity of the compounds to be separated. researchgate.net

Column Chromatography: This is a fundamental technique used for the initial separation of compounds from the crude extract. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture) is used to elute different fractions.

High-Performance Liquid Chromatography (HPLC): For finer separation and purification of individual compounds, HPLC is employed. It can be used in a preparative mode to isolate pure substances. For long-chain fatty acid esters, derivatization (e.g., to phenacyl esters) can be used to improve their detection and separation by HPLC. acs.org

Gas Chromatography (GC): Coupled with mass spectrometry (GC-MS), this is a powerful tool for the analysis of volatile compounds like esters. For non-volatile compounds, derivatization to form more volatile esters (e.g., methyl esters) is a common practice. aocs.org

The isolation of β-resorcylic acid derivatives, including those with hydroxynonyl side chains from Lasiodiplodia theobromae, typically involves extraction with ethyl acetate followed by repeated column chromatography on silica gel and Sephadex LH-20, and final purification by preparative HPLC. researchgate.netnih.gov

The synthesis and purification of long-chain fatty acid esters often involve esterification or transesterification reactions followed by extraction and chromatographic purification to obtain the desired pure ester. aocs.orgsrce.hrmdpi.com

Structure Activity Relationship Sar Studies of 3 Hydroxynonyl Propionate and Its Analogs Non Clinical Focus

Elucidating the Influence of Hydroxyl Group Position on Biological Activity

The presence and position of hydroxyl (-OH) groups are critical determinants of a molecule's biological activity, primarily by influencing its polarity and ability to act as a hydrogen bond donor or acceptor. drugdesign.org In a molecule like 3-hydroxynonyl propionate (B1217596), the hydroxyl group on the nonyl chain is a key feature. Altering its position is expected to significantly impact the molecule's interaction with biological targets.

Studies on various classes of compounds have consistently shown that the location of a hydroxyl group can dramatically alter biological function. For instance, in flavonoids, the position of -OH groups on the aromatic rings is a major determinant of their antioxidant and cytotoxic activities. mdpi.com Similarly, for the antiestrogen (B12405530) drug tamoxifen, a strategically placed hydroxyl group is essential for high-affinity binding to the estrogen receptor and potent antiestrogenic activity. nih.gov Research on phenolic esters has also demonstrated that the antioxidant activity is dependent on the position of the hydroxyl group on the aromatic ring. mdpi.com An ester with a hydroxyl group in the ortho- position showed higher antioxidant activity than an analog with the hydroxyl group in the para- position. mdpi.com

For 3-hydroxynonyl propionate, moving the hydroxyl group from the C-3 position to other locations along the nine-carbon chain would create constitutional isomers with distinct properties. For example, a hydroxyl group at the C-2 or C-4 position would be in close proximity to the ester functional group, potentially influencing its electronic environment and susceptibility to hydrolysis. A hydroxyl group at the terminal C-9 position (creating 9-hydroxynonyl propionate) would result in a primary alcohol, which may have different metabolic pathways and receptor interactions compared to the secondary alcohol at the C-3 position. The stereochemistry at the hydroxyl-bearing carbon (R vs. S configuration) can also affect the stability and activity of the molecule. nih.gov

| Analog | Hydroxyl Position | Predicted Effect on Biological Interaction | Rationale |

|---|---|---|---|

| 2-Hydroxynonyl propionate | C-2 | Altered enzyme binding affinity due to proximity to the ester group. Potential for intramolecular hydrogen bonding, affecting conformation. | The close proximity of the -OH and ester groups can change the electronic properties and steric hindrance around the reaction center. |

| 3-Hydroxynonyl propionate | C-3 | Baseline activity; specific hydrogen bonding and stereochemical interactions at the target site. | The reference compound for SAR studies. |

| 9-Hydroxynonyl propionate | C-9 | Increased hydrophilicity compared to the C-3 isomer. May interact differently with targets due to being a primary alcohol. | Terminal -OH group significantly increases polarity and may engage in different metabolic pathways (e.g., oxidation to a carboxylic acid). |

Impact of Ester Linkage on Molecular Recognition and Enzyme Binding

The rate of ester hydrolysis can be significantly influenced by the molecular structure surrounding the ester bond. acs.orgresearchgate.net The nature of both the acyl (propionate) and the alkyl (3-hydroxynonyl) portions of the ester determines its recognition and binding by enzymes. For instance, the length of the acyl chain can affect the rate of enzymatic cleavage. Replacing the propionate group (a three-carbon acyl chain) with a shorter acetate (B1210297) (two carbons) or a longer butyrate (B1204436) (four carbons) group would likely alter the binding affinity to the active site of hydrolytic enzymes, thereby changing its metabolic stability and duration of action.

Furthermore, the ester linkage itself is a key recognition element for various protein targets. N-Hydroxysuccinimide (NHS) esters, for example, are widely used in biochemical studies to couple molecules to proteins via the formation of stable amide linkages. acs.org This highlights the role of the ester group as a reactive handle for covalent interactions. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, a key interaction for orienting the molecule within a receptor's binding pocket. drugdesign.org Studies on ester isomers have shown that the position of the ester bond within a molecule is critical for how it is perceived by olfactory receptors, indicating its importance in defining molecular shape and recognition. nih.gov

| Analog | Modification | Predicted Impact on Enzyme Interaction | Rationale |

|---|---|---|---|

| 3-Hydroxynonyl acetate | Propionate → Acetate | May increase rate of hydrolysis. | Shorter acyl chains can sometimes fit better into enzyme active sites, leading to faster cleavage. |

| 3-Hydroxynonyl propionate | None (Reference) | Baseline hydrolysis rate and binding affinity. | The reference compound. |

| 3-Hydroxynonyl butyrate | Propionate → Butyrate | May decrease rate of hydrolysis. | Longer acyl chains can introduce steric hindrance, potentially slowing down enzymatic cleavage. |

| 3-Nonyl propanoate (no hydroxyl) | Removal of -OH group | Altered binding and solubility; hydrolysis rate may change due to different electronic effects. | The hydroxyl group contributes to binding and overall polarity, and its absence would significantly change molecular interactions. nih.gov |

Role of Alkyl Chain Length and Saturation on Biological Effects

Alkyl Chain Length: The length of an alkyl chain directly correlates with hydrophobicity. researchgate.net Increasing the chain length (e.g., to undecyl, C11) would make the analog more lipophilic, potentially enhancing its partitioning into lipid bilayers and fatty tissues. Conversely, shortening the chain (e.g., to heptyl, C7) would increase its water solubility. nih.gov Studies on fatty acids have shown that absorption efficiency is inversely related to the chain length of saturated fatty acids; for example, myristic acid (C14:0) is more efficiently absorbed than stearic acid (C18:0). nih.gov Therefore, modifying the nonyl chain length of 3-hydroxynonyl propionate would be expected to modulate its bioavailability and target engagement.

Saturation: The nonyl chain in 3-hydroxynonyl propionate is saturated (contains only single carbon-carbon bonds). Introducing one or more double bonds (unsaturation) would create kinks in the chain, altering its three-dimensional shape and flexibility. mdpi.com This change in conformation can significantly affect how the molecule fits into a binding pocket. Furthermore, unsaturation generally increases the fluidity of lipids and can impact absorption. For C18 fatty acids, absorption efficiency increases with the degree of unsaturation (stearic acid < oleic acid < linoleic acid). researchgate.netnih.gov The presence of a double bond also introduces the possibility of cis/trans isomerism, adding another layer of structural diversity.

| Analog | Alkyl Chain | Key Physicochemical Change | Predicted Biological Consequence |

|---|---|---|---|

| 3-Hydroxyheptyl propionate | Heptyl (C7) | Increased hydrophilicity (water solubility). | Altered absorption and distribution profile; may show reduced partitioning into lipid membranes. nih.gov |

| 3-Hydroxynonyl propionate | Nonyl (C9) | Baseline lipophilicity. | Reference compound for bioavailability and membrane interaction. |

| 3-Hydroxyundecyl propionate | Undecyl (C11) | Increased lipophilicity (fat solubility). | Enhanced partitioning into lipid-rich environments; may have lower absorption efficiency if saturation is maintained. nih.gov |

| 3-Hydroxynonenyl propionate | Nonenyl (C9, unsaturated) | Altered molecular shape (kinked chain), increased fluidity. | May exhibit different binding modes and improved absorption compared to the saturated analog. nih.govmdpi.com |

Computational Chemistry and Molecular Modeling in SAR Prediction

Modern SAR studies heavily rely on computational chemistry and molecular modeling to predict the biological activity of new analogs, thereby rationalizing drug design and reducing the need for extensive synthesis and testing. fiveable.menumberanalytics.com These in silico methods provide invaluable insights into how molecular structure dictates function at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. wiley.com For 3-hydroxynonyl propionate and its analogs, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters) and using statistical methods to find the best correlation with a measured biological endpoint. mdpi.com Such models can then be used to predict the activity of unsynthesized analogs. numberanalytics.com

Molecular Modeling: Techniques like molecular mechanics and quantum mechanics are used to model the three-dimensional structure of molecules and their interactions with biological targets. fiveable.me

Molecular Docking: This method predicts the preferred orientation of a ligand (e.g., a 3-hydroxynonyl propionate analog) when bound to the active site of a receptor or enzyme. It can help visualize key interactions, such as hydrogen bonds involving the hydroxyl group or hydrophobic interactions involving the alkyl chain, providing a structural basis for the observed SAR.

Ab Initio Methods: These quantum chemistry methods can calculate molecular properties from first principles without empirical data. fiveable.me They can be used to accurately determine the electronic properties of the ester linkage and how they are affected by changes in other parts of the molecule, offering insights into its reactivity. acs.orgresearchgate.net

| Computational Method | Application to 3-Hydroxynonyl Propionate SAR | Predicted Outcome |

|---|---|---|

| QSAR Modeling | Correlate structural descriptors (e.g., logP, molecular weight, electronic charges) of analogs with their measured biological activity. | A predictive model to estimate the activity of novel, unsynthesized analogs. mdpi.comwiley.com |

| Molecular Docking | Simulate the binding of different analogs into the active site of a target enzyme (e.g., an esterase). | Identification of key binding interactions and prediction of binding affinity. numberanalytics.com |

| Ab Initio Calculations | Calculate the electron distribution and reactivity of the ester linkage in different analogs. | Understanding the susceptibility of the ester bond to hydrolysis based on its electronic environment. acs.orgresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulate the movement of the ligand-protein complex over time. | Assessment of the stability of the binding pose and the role of molecular flexibility in the interaction. |

Advanced Research Applications and Future Directions

Potential as Scaffolds for Novel Chemical Entity Design

The molecular architecture of 3-Hydroxynonyl propionate (B1217596), characterized by a nine-carbon chain with a hydroxyl group at the third position and a propionate ester, presents an intriguing scaffold for the design of novel chemical entities in drug discovery. While specific research on this compound as a drug scaffold is not extensively documented, its structural features offer several avenues for medicinal chemistry exploration. The hydroxyl group provides a key point for further functionalization, allowing for the attachment of various pharmacophores through esterification, etherification, or other conjugation chemistries. This enables the creation of a library of derivatives to explore structure-activity relationships (SAR).

The long alkyl chain imparts lipophilicity, which can be advantageous for modulating a drug candidate's pharmacokinetic properties, such as membrane permeability and distribution. By modifying the chain length or introducing unsaturation, the compound's lipophilic character can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the propionate ester itself can act as a pro-drug moiety, designed to be cleaved by esterases in vivo to release an active parent molecule. This approach can be used to improve bioavailability or to target specific tissues where certain esterases are upregulated. The chiral center at the 3-position also introduces the potential for stereoselective interactions with biological targets, a critical consideration in modern drug design. Molecules with similar hydroxy-ester motifs have been explored as scaffolds for new therapeutic agents, including antibacterial and anti-inflammatory drugs nih.govnih.gov.

Application in Materials Science Research (e.g., liquid crystals, polymers)

In the realm of materials science, the bifunctional nature of 3-Hydroxynonyl propionate—possessing both a hydroxyl group and an ester group on a flexible nine-carbon backbone—makes it a candidate for the synthesis of novel polymers and liquid crystals. The hydroxyl group can serve as a reactive site for polymerization reactions, such as polycondensation or ring-opening polymerization, to form polyesters or polyethers. The long nonyl chain can influence the physical properties of the resulting polymers, potentially imparting flexibility, lowering the glass transition temperature, and enhancing solubility in nonpolar solvents.

The presence of a long alkyl chain also suggests potential applications in the field of liquid crystals. Long-chain molecules are known to exhibit mesomorphic behavior, forming ordered yet fluid phases between the solid and isotropic liquid states. While 3-Hydroxynonyl propionate itself may not be liquid crystalline, it could serve as a component in liquid crystal formulations or as a building block for liquid crystalline polymers (LCPs) researchgate.netcrimsonpublishers.com. For instance, it could be incorporated into the side chain of a polymer backbone, where the flexible nonyl group would act as a spacer, decoupling the motion of the polymer main chain from a potentially mesogenic propionate head group. This is analogous to how hydroxypropyl cellulose propionate has been synthesized to create cholesteric liquid crystals researchgate.net. Such materials could find applications in displays, sensors, and smart textiles crimsonpublishers.com. The ability of similar molecules to self-assemble into ordered nanostructures also opens up possibilities for its use in templating porous materials or in the formulation of stimuli-responsive hydrogels nih.gov.

Biotechnological Applications in Industrial Production

The industrial production of 3-Hydroxynonyl propionate can be approached through biotechnological routes, leveraging microbial fermentation and enzymatic catalysis to achieve sustainable and stereoselective synthesis. While direct microbial synthesis of this specific ester is not yet a widely established industrial process, the production of its precursors, namely 3-hydroxy fatty acids and propionic acid, is well-documented. Microorganisms, including various bacteria and yeasts, are known to produce a range of hydroxy fatty acids through the hydroxylation of fatty acids or vegetable oils nih.gov. These processes are catalyzed by specific enzymes such as hydroxylases and lipases.

The production of the propionate moiety can be achieved through the fermentation of various carbon sources by propionibacteria. The subsequent esterification of 3-hydroxynonanoic acid with propionyl-CoA or propionic acid could be carried out using whole-cell biocatalysts or isolated enzymes. Lipases, in particular, are versatile enzymes that can catalyze ester synthesis in non-aqueous media, offering high selectivity and mild reaction conditions. This enzymatic approach is a greener alternative to traditional chemical esterification, which often requires harsh catalysts and high temperatures. Furthermore, metabolic engineering of microorganisms could be employed to develop a single-strain process for the de novo synthesis of 3-Hydroxynonyl propionate from simple sugars, integrating pathways for both the hydroxy fatty acid and the propionate components. The principles for producing similar biopolyesters like poly(3-hydroxybutyrate) are well-established and could be adapted for this purpose nih.govmdpi.com.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Elucidating Biological Roles

"Omics" technologies, such as metabolomics and proteomics, offer powerful tools to investigate the biological roles of 3-Hydroxynonyl propionate and its metabolic fate in living organisms. Metabolomics, the large-scale study of small molecules, can be used to identify and quantify the presence of 3-Hydroxynonyl propionate and its metabolites in biological samples. This can help to map its metabolic pathways, including its biosynthesis, degradation, and interaction with other metabolic networks. For example, studies on disorders of propionate metabolism have demonstrated the power of metabolomics to identify novel biomarkers and understand complex metabolic perturbations researchgate.net. By exposing cells or organisms to 3-Hydroxynonyl propionate and analyzing the resulting changes in the metabolome, researchers can gain insights into its physiological effects.

Proteomics, the study of the entire set of proteins expressed by an organism, can complement metabolomic data by identifying proteins that are involved in the metabolism of 3-Hydroxynonyl propionate or whose expression or activity is altered in its presence. For instance, proteomics could be used to identify the specific enzymes (e.g., esterases, hydroxylases) responsible for its synthesis and breakdown. By comparing the proteome of cells treated with 3-Hydroxynonyl propionate to untreated cells, it is possible to identify proteins and signaling pathways that are modulated by this compound, thereby elucidating its mechanism of action at a molecular level. The integrated analysis of metabolomic and proteomic data can provide a comprehensive understanding of the biological significance of 3-Hydroxynonyl propionate.

Emerging Methodologies for Research on Complex Esters

Recent advancements in chemical synthesis provide novel and more efficient methodologies for the research and production of complex esters like 3-Hydroxynonyl propionate. Traditional Fischer esterification often suffers from equilibrium limitations and the need for harsh acidic catalysts. Modern approaches focus on overcoming these challenges through the use of advanced catalytic systems and process intensification.

One significant area of development is the use of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced environmental impact. Materials such as zirconyl chloride, fly ash, and various solid acid catalysts have been shown to be effective for the esterification of long-chain fatty acids and alcohols semanticscholar.orgresearchgate.netacs.org. These catalysts can operate under milder conditions and, in some cases, in solvent-free systems, aligning with the principles of green chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.